

A Spectroscopic Guide to the Structural Elucidation of 2-(4-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-methoxyphenyl)acetaldehyde

Cat. No.: B1346790

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Introduction

In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. **2-(4-methoxyphenyl)acetaldehyde** (CAS 5703-26-4), an aromatic aldehyde with the molecular formula $C_9H_{10}O_2$, serves as a valuable building block in the synthesis of more complex molecules.^{[1][2]} Its reactivity, driven by the aldehyde functional group, and its aromatic nature make it a compound of interest. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Our approach emphasizes not just the data itself, but the underlying principles and experimental logic that transform raw spectra into a definitive structural assignment, creating a self-validating analytical workflow.

Molecular Structure and Atom Numbering

To facilitate a clear and logical discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of **2-(4-methoxyphenyl)acetaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and

integration of proton (¹H) and carbon (¹³C) signals, we can map the precise connectivity of the atoms.

¹H NMR Spectroscopy: Mapping the Protons

Experimental Protocol: A sample of **2-(4-methoxyphenyl)acetaldehyde** is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz spectrometer. The choice of CDCl₃ is strategic; it is an excellent solvent for this compound and its residual proton signal does not interfere with the signals of interest.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|---------------------|
| 9.71 | Triplet (t) | 1H | Aldehydic H (H9) |
| 7.10 | Doublet (d) | 2H | Aromatic H (H2, H3) |
| 6.93 | Doublet (d) | 2H | Aromatic H (H5, H7) |
| 3.80 | Singlet (s) | 3H | Methoxy H (H12) |
| 3.63 | Doublet (d) | 2H | Methylene H (H6) |

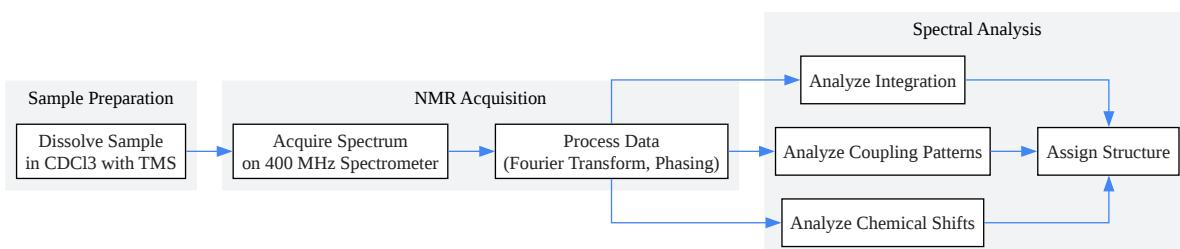
Interpretation and Expertise:

The ¹H NMR spectrum provides a wealth of structural information.[3]

- Aldehydic Proton (9.71 ppm): The signal at 9.71 ppm is highly deshielded, a characteristic feature of an aldehyde proton due to the electron-withdrawing nature of the adjacent carbonyl oxygen. It appears as a triplet, which is a crucial piece of evidence. This triplet multiplicity arises from coupling to the two adjacent methylene protons (H6), confirming the -CH₂-CHO moiety.
- Aromatic Protons (7.10 and 6.93 ppm): The signals in the aromatic region between 6.93 and 7.10 ppm integrate to four protons.[3] The para-substitution pattern on the benzene ring results in a classic AA'BB' system, which often simplifies to two distinct doublets. The protons

at C2 and C3 are chemically equivalent, as are the protons at C5 and C7. The doublet at 7.10 ppm corresponds to the protons ortho to the acetaldehyde group, while the doublet at 6.93 ppm corresponds to the protons ortho to the electron-donating methoxy group.

- **Methoxy Protons (3.80 ppm):** The sharp singlet at 3.80 ppm, integrating to three protons, is characteristic of a methoxy group (-OCH₃). Its singlet nature indicates no adjacent protons to couple with.
- **Methylene Protons (3.63 ppm):** This signal, integrating to two protons, corresponds to the methylene group (C6). It appears as a doublet due to coupling with the single aldehydic proton (H9).



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Caption: ¹H NMR experimental and analysis workflow.

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis, on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is used to simplify the spectrum to a series of singlets, where each unique carbon environment produces a distinct signal.

Data Summary:

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------------------|
| 201.5 | Aldehyde Carbonyl (C8) |
| 158.8 | Aromatic C-O (C4) |
| 130.5 | Aromatic CH (C2, C3) |
| 129.8 | Aromatic C-C (C1) |
| 114.2 | Aromatic CH (C5, C7) |
| 55.3 | Methoxy Carbon (C12) |
| 49.8 | Methylene Carbon (C6) |

Interpretation and Expertise:

The ^{13}C spectrum confirms the carbon framework deduced from the ^1H NMR.

- Carbonyl Carbon (201.5 ppm): The signal far downfield is unequivocally assigned to the aldehydic carbonyl carbon. Its significant deshielding is a direct result of the attached electronegative oxygen.
- Aromatic Carbons (114.2 - 158.8 ppm): Four signals are observed in the aromatic region. The most downfield of these, at 158.8 ppm, is assigned to the carbon atom directly attached to the electron-donating methoxy group (C4). The two signals at 130.5 and 114.2 ppm represent the protonated aromatic carbons. The signal at 129.8 ppm is assigned to the quaternary carbon (C1) attached to the acetaldehyde side chain.
- Aliphatic Carbons (49.8 and 55.3 ppm): The signal at 55.3 ppm is characteristic of a methoxy carbon. The signal at 49.8 ppm is assigned to the methylene carbon (C6).

Infrared (IR) Spectroscopy: Probing Functional Groups

Experimental Protocol: The IR spectrum is obtained by placing a drop of the neat liquid sample between two sodium chloride (NaCl) plates, creating a thin film. This method is simple and avoids solvent interference. The sample is then scanned with infrared radiation.

Data Summary:

| Wavenumber (cm ⁻¹) | Functional Group Vibration |
|--------------------------------|----------------------------|
| 3000-3100 | Aromatic C-H Stretch |
| 2800-3000 | Aliphatic C-H Stretch |
| ~1730 | Aldehyde C=O Stretch |
| ~1610, ~1510 | Aromatic C=C Bending |
| ~1250 | C-O Stretch |

Interpretation and Expertise:

The IR spectrum acts as a rapid diagnostic tool for the presence of key functional groups.[\[3\]](#)

- Carbonyl Stretch (~1730 cm⁻¹): The most prominent and diagnostic peak is the strong, sharp absorption around 1730 cm⁻¹, which is characteristic of an aldehyde carbonyl (C=O) stretching vibration.[\[3\]](#) Its position confirms the presence of the aldehyde.
- C-H Stretches (2800-3100 cm⁻¹): The spectrum shows distinct C-H stretching absorptions. The peaks above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while the peaks just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methylene and methoxy groups.[\[3\]](#)
- Aromatic and C-O Vibrations: The absorptions around 1610 and 1510 cm⁻¹ are due to the C=C bond vibrations within the aromatic ring. A strong band around 1250 cm⁻¹ is characteristic of the C-O stretching of the aryl ether (methoxy group).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Experimental Protocol: The mass spectrum is acquired using an Electron Ionization (EI) source. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process creates a positively charged molecular ion (radical cation) which can then

undergo fragmentation. The analyzer separates these ions based on their mass-to-charge ratio (m/z).

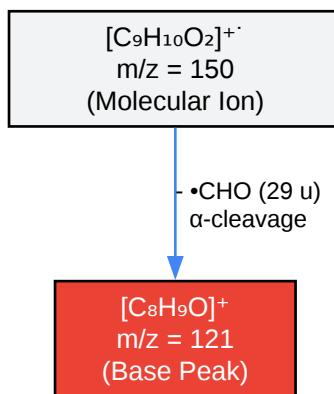
Data Summary:

| m/z | Relative Intensity | Proposed Fragment |
|------------|---------------------------|------------------------------|
| 150 | Moderate | $[M]^{+}$ (Molecular Ion) |
| 121 | 100% (Base Peak) | $[M - \text{CHO}]^{+}$ |
| 91 | Moderate | $[\text{C}_7\text{H}_7]^{+}$ |
| 77 | Moderate | $[\text{C}_6\text{H}_5]^{+}$ |

Interpretation and Expertise:

MS provides the molecular weight and crucial structural information through predictable fragmentation pathways.

- Molecular Ion Peak (m/z 150): The peak at m/z 150 corresponds to the molecular weight of the compound ($\text{C}_9\text{H}_{10}\text{O}_2$), confirming its elemental composition.[\[1\]](#)[\[3\]](#)
- Base Peak (m/z 121): The most intense signal in the spectrum, the base peak, appears at m/z 121. This peak results from a characteristic alpha-cleavage event—the loss of the formyl radical ($\cdot\text{CHO}$, 29 mass units) from the molecular ion.[\[3\]](#) The resulting cation at m/z 121 is a 4-methoxybenzyl cation, which is highly stabilized by resonance with the methoxy-substituted aromatic ring. This stability is the reason it is the most abundant fragment.



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Caption: Primary fragmentation pathway of **2-(4-methoxyphenyl)acetaldehyde** in EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of **2-(4-methoxyphenyl)acetaldehyde** is a prime example of a self-validating analytical process. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.

- MS establishes the molecular weight (150 u) and points to a stable 4-methoxybenzyl core (m/z 121).
- IR confirms the presence of the key aldehyde (C=O at \sim 1730 cm^{-1}) and methoxy (C-O at \sim 1250 cm^{-1}) functional groups.
- ^{13}C NMR provides a complete carbon count and identifies the carbonyl, aromatic, methoxy, and methylene environments.
- ^1H NMR definitively maps the proton connectivity, confirming the -CH₂-CHO moiety through the mutual coupling of the methylene and aldehyde protons, and verifies the para-substitution pattern on the aromatic ring.

Together, these datasets leave no ambiguity, providing researchers and drug development professionals with the unequivocal structural confirmation required for advancing their work with confidence.

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- To cite this document: BenchChem. [A Spectroscopic Guide to the Structural Elucidation of 2-(4-methoxyphenyl)acetaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346790#spectroscopic-data-for-2-4-methoxyphenyl-acetaldehyde-nmr-ir-ms>

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